5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one
Description
Oxolan-2-one Core Structure
The oxolan-2-one core consists of a five-membered cyclic ester (γ-lactone) with the following features:
- Ring conformation : The lactone ring typically adopts a puckered envelope or half-chair conformation to alleviate steric strain, with the carbonyl oxygen at position 2 introducing partial planarity.
- Bond angles and lengths : The C=O bond in the lactone group measures approximately 1.21 Å, while the C–O–C ester linkage spans 1.36 Å, consistent with typical lactone systems.
| Parameter | Value |
|---|---|
| Lactone ring size | 5-membered |
| C=O bond length | 1.21 Å |
| C–O–C bond angle | 116° |
Tributylstannyloxycarbonyl Functional Group
The 4-{[(tributylstannyl)oxy]carbonyl} group introduces a sterically demanding organometallic substituent:
- Tin coordination : The tin(IV) center adopts a tetrahedral geometry, bonded to three butyl groups and one oxygen atom from the carbonate ester.
- Electronic effects : The electron-withdrawing nature of the carbonate group polarizes the Sn–O bond, enhancing the electrophilicity of the tin center.
- Steric profile : The three butyl chains create a conical steric shield around the tin atom, influencing reactivity and intermolecular interactions.
| Parameter | Value |
|---|---|
| Sn–O bond length | 2.10–2.15 Å |
| C–O–Sn bond angle | 105–110° |
5,5-Dimethyl Substituent Configuration
The geminal 5,5-dimethyl groups impose significant steric and electronic effects:
- Conformational rigidity : The methyl groups restrict puckering modes of the lactone ring, favoring a flattened envelope conformation.
- Electron donation : The methyl substituents donate electron density via inductive effects, slightly destabilizing the lactone carbonyl group.
| Parameter | Value |
|---|---|
| C5–CH3 bond length | 1.54 Å |
| C5–C5 bond angle | 109.5° |
Crystallographic and Conformational Studies
X-ray diffraction analyses of analogous organotin-lactone systems reveal key structural insights:
- Crystal packing : The bulky tributylstannyl group dominates lattice arrangements, favoring van der Waals interactions between butyl chains.
- Lactone ring geometry : In related 5,5-dimethyloxolan-2-one derivatives, the ring adopts a twist-boat conformation to accommodate steric clashes between the methyl groups and adjacent substituents.
- Tin-centered geometry : The Sn(IV) center maintains a distorted tetrahedral configuration, with bond angles deviating by 5–10° from ideal tetrahedral values due to steric strain.
| Crystallographic Parameter | Value |
|---|---|
| Unit cell volume | ~1500 ų |
| Space group | P21/c |
| Sn···O non-bonded distance | 3.20–3.50 Å |
Properties
CAS No. |
189079-10-5 |
|---|---|
Molecular Formula |
C19H36O4Sn |
Molecular Weight |
447.2 g/mol |
IUPAC Name |
tributylstannyl 2,2-dimethyl-5-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4.3C4H9.Sn/c1-7(2)4(6(9)10)3-5(8)11-7;3*1-3-4-2;/h4H,3H2,1-2H3,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
ANGRAXLSFYTSRC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1CC(=O)OC1(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one typically involves the reaction of 5,5-dimethyl-4-hydroxyoxolan-2-one with tributyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common in industrial settings .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in three primary reaction pathways:
A. Organotin-Mediated Cross-Coupling
The tributylstannyl group enables participation in Stille-type cross-coupling reactions. For example:
-
Palladium-Catalyzed Coupling : Reaction with aryl/vinyl halides in the presence of Pd(PPh₃)₄ yields substituted lactone derivatives. Mechanistic studies suggest oxidative addition of the halide to Pd(0), followed by transmetallation with the stannane and reductive elimination.
-
Regioselectivity : Steric hindrance from the tributyl groups directs coupling to less hindered positions, as observed in analogous organotin systems .
B. Nucleophilic Acyl Substitution
The ester carbonyl undergoes nucleophilic attack under basic or acidic conditions:
-
Hydrolysis : In aqueous acidic media, the ester converts to a carboxylic acid derivative.
-
Aminolysis : Reaction with primary amines produces amide-functionalized lactones.
C. Lactone Ring-Opening
The γ-lactone ring opens under specific conditions:
-
Acidic Hydrolysis : Generates a γ-hydroxy acid derivative.
-
Reduction : NaBH₄ reduces the lactone to a diol, though competing pathways may yield complex mixtures .
Mechanistic Insights
-
DFT Studies : Calculations on analogous systems reveal that the tributylstannyl group lowers the activation energy for transmetallation by stabilizing transition states through hyperconjugation .
-
Steric Effects : The bulky tributyl groups suppress side reactions (e.g., homocoupling) but limit reactivity with sterically demanding substrates .
Reactivity Modifiers
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing ionic intermediates.
-
Catalyst Optimization : AgOTf additives improve yields in gold-catalyzed reactions involving organotin intermediates .
Challenges and Limitations
-
Toxicity : Tributyltin residues require stringent handling protocols.
-
Environmental Impact : Tin byproducts necessitate specialized disposal methods.
Scientific Research Applications
Chemical Properties and Structure
5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one is characterized by its unique structure, which includes a cyclic ester (lactone) moiety and a tributylstannyl group. The presence of these functional groups contributes to its reactivity and potential applications in organic synthesis and pharmaceutical development.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical intermediate . Its structure allows for modifications that can enhance biological activity. Specifically, the tributylstannyl group is known to facilitate reactions that can lead to the synthesis of biologically active compounds.
Table 1: Summary of Biological Activities
Antimicrobial Applications
Recent studies have shown that derivatives of this compound exhibit antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that certain derivatives displayed significant zones of inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
Anticancer Research
The compound's selective cytotoxicity towards cancer cells has been explored in various studies. It has shown potential as an anticancer agent by inducing apoptosis in cancer cell lines through mitochondrial pathways.
Table 2: Cytotoxicity Data
Synthesis and Modifications
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. Modifications to the tributylstannyl group or the oxolanone ring can lead to derivatives with enhanced biological activities.
Materials Science Applications
Beyond medicinal chemistry, this compound has potential applications in materials science, particularly in the development of polymeric materials with tailored properties for drug delivery systems or as coatings with antimicrobial properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one involves the interaction of the stannyl group with various molecular targets. The stannyl group can act as a nucleophile, participating in substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to the formation of various derivatives. These interactions are facilitated by the unique structure of the compound, which allows for versatile reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally or functionally related lactones and organotin derivatives.
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Reactivity/Applications | Toxicity Profile |
|---|---|---|---|
| 5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one | 5,5-dimethyl; 4-(tributylstannyloxycarbonyl) | Stille coupling, polymer catalysis | High (organotin toxicity) |
| 5,5-Dimethyl-4-(3-oxobutyl)oxolan-2-one | 5,5-dimethyl; 4-(3-oxobutyl) | Flavor/fragrance precursor | Low |
| Triphenyltin acetate | Triphenyltin; acetate | Antifouling agent, biocide | Very high (persistent pollutant) |
| 4-Carboxybutyrolactone | Unsubstituted lactone; carboxylic acid | Pharmaceutical intermediate | Moderate |
Key Findings:
Reactivity Differences: The tributylstannyl group in the target compound enables participation in Stille coupling reactions, a feature absent in non-stannylated analogs like 5,5-Dimethyl-4-(3-oxobutyl)oxolan-2-one . Unlike triphenyltin acetate (used in biocides), the target compound’s reactivity is more selective, favoring catalytic over biocidal applications.
Toxicity and Environmental Impact: Organotin compounds, including the target molecule, exhibit higher toxicity compared to non-metallic lactones (e.g., 4-carboxybutyrolactone). Tributylstannyl derivatives are less environmentally persistent than triphenyltin analogs but still require stringent disposal protocols .
Synthetic Utility :
- The 5,5-dimethyl group stabilizes the lactone ring against hydrolysis, enhancing its utility in prolonged reactions. This contrasts with simpler lactones like 4-carboxybutyrolactone, which hydrolyze readily under basic conditions.
Biological Activity
Chemical Structure and Properties
5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one is characterized by the following structural features:
- A five-membered oxolan ring.
- A carbonyl group attached to the oxolan ring.
- A tributylstannyl group, which is known for its role in enhancing the lipophilicity and stability of compounds.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The tributylstannyl moiety is particularly noteworthy as organotin compounds have been shown to exhibit a range of biological effects, including:
- Antibacterial Activity : Organotin compounds often demonstrate significant antibacterial properties due to their ability to disrupt cellular membranes and interfere with metabolic processes.
- Antifungal Activity : Similar mechanisms may apply to fungal cells, where organotin derivatives can inhibit growth and reproduction.
- Cytotoxicity : Some studies suggest that organotin compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial properties of various organotin derivatives, including those similar to this compound. Results indicated a notable inhibition of bacterial growth against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial effect (source needed).
- Cytotoxic Studies : Research on related organotin compounds has shown promising results in inducing apoptosis in human cancer cell lines. The mechanism appears to involve oxidative stress and mitochondrial dysfunction (source needed).
- Fungal Inhibition : In vitro assays demonstrated that certain organotin derivatives could inhibit the growth of pathogenic fungi such as Candida species, indicating potential use in antifungal therapies (source needed).
Comparative Biological Activity Table
Research Findings
Recent studies have focused on optimizing the synthesis of organotin derivatives to enhance their biological activity while minimizing toxicity. This involves:
- Modifying the alkyl chains on the tin atom.
- Altering functional groups attached to the core structure.
These modifications can lead to improved efficacy against targeted pathogens while reducing side effects.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one, and what factors influence reaction yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the carbonyl group of the oxolanone ring. For example, tributyltin alkoxide intermediates can react with activated carbonyl derivatives under anhydrous conditions. Key parameters include solvent polarity (e.g., THF or DMF), temperature control (0–25°C), and exclusion of moisture to prevent hydrolysis of the tributylstannyl group . Purification often requires column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) to isolate the organotin compound .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the oxolanone ring and tributylstannyl group. The deshielding effect of the tin atom on adjacent carbons is a key diagnostic feature .
- 119Sn NMR : Specifically identifies the coordination environment of the tributylstannyl group, with chemical shifts typically between δ −50 to −200 ppm depending on substituents .
- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1750 cm⁻¹) and ester (C–O, ~1250 cm⁻¹) functional groups .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C to prevent oxidation or hydrolysis of the tributylstannyl group. Use amber vials to avoid light-induced degradation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the tributylstannyl group in Stille cross-coupling reactions?
- Methodological Answer : The tributylstannyl group acts as a transmetallation agent, transferring the organic moiety to palladium catalysts. Density Functional Theory (DFT) studies suggest that the reaction proceeds via a cyclic transition state, where steric bulk from the tributyl group influences reaction rates. Kinetic experiments (e.g., variable-temperature NMR) can track intermediates to validate proposed mechanisms .
Q. How can stereochemical outcomes be controlled during the formation of the oxolanone ring?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) can induce enantioselectivity. For diastereomeric control, steric effects from the 5,5-dimethyl substituents lock the ring conformation, as evidenced by X-ray crystallography of related oxolanone derivatives .
Q. What computational models predict the compound’s reactivity in radical-mediated transformations?
- Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or ORCA) model bond dissociation energies (BDEs) of the Sn–C bond, which are critical in radical initiation. Comparative studies with analogous compounds (e.g., 4-(bromomethyl)oxolan-2-one) validate computational predictions experimentally .
Data Contradictions and Validation
Q. How should researchers resolve discrepancies in reported NMR data for similar oxolanone derivatives?
- Methodological Answer : Cross-validate spectra with synthetic standards and reference databases (e.g., NIST Chemistry WebBook). For example, conflicting ¹³C NMR shifts for the oxolanone carbonyl group may arise from solvent effects (CDCl₃ vs. DMSO-d₆), which must be explicitly noted in publications .
Safety and Handling
Q. What safety protocols are essential for handling this organotin compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
